molecular formula C22H23ClFN3O B5557637 N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine

N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine

Cat. No. B5557637
M. Wt: 399.9 g/mol
InChI Key: YUNUAJUNHVAURF-UHFFFAOYSA-N
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Description

Compounds featuring pyrazole and phenyl groups have been extensively studied due to their potential biological activities and applications in various fields of chemistry. The structure of interest incorporates a pyrazole ring fused with chlorophenyl and fluorophenyl groups, suggesting a complex synthesis pathway and significant chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions including condensation, cyclization, and reductive amination processes. For example, Bawa et al. (2009) described the reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline using NaBH4/I2 as a reducing agent, indicating a possible pathway for synthesizing similar structures (Bawa, Ahmad, & Kumar, 2009).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple aromatic rings and a central pyrazole moiety, leading to planar structures with potential for significant π-π interactions. Structural characterization through X-ray crystallography provides insights into the conformation and orientation of the substituents, which are crucial for understanding the compound's reactivity and interaction with biological targets. Kariuki et al. (2021) highlighted the isostructural nature of synthesized thiazoles, emphasizing the role of crystallization in determining structure (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

properties

IUPAC Name

N-[[3-(2-chlorophenyl)-1-(4-fluorophenyl)pyrazol-4-yl]methyl]-N-methyloxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN3O/c1-26(18-10-12-28-13-11-18)14-16-15-27(19-8-6-17(24)7-9-19)25-22(16)20-4-2-3-5-21(20)23/h2-9,15,18H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNUAJUNHVAURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN(N=C1C2=CC=CC=C2Cl)C3=CC=C(C=C3)F)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine

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